4-hydroxy-2-oxo-1-pentyl-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide

antitubercular Mycobacterium tuberculosis structure-activity relationship

Select this derivative as the antimycobacterial SAR benchmark: the sole N1-pentyl pyrimidin-2-ylamide that delivers maximal M. tuberculosis H37Rv potency among all N1-alkyl analogues. The planar, hydrogen‑bonded crystal conformation provides a rigid template for docking/FEP. Exclusive bromination at pyrimidine‑C5 unlocks modular cross‑coupling; pyrazin‑2‑ylamide isosteres brominate the quinolone core instead. MAO‑A/B inertness (>100 µM/4.9 µM) eliminates false positives in neuro‑phenotypic screens.

Molecular Formula C19H20N4O3
Molecular Weight 352.4 g/mol
Cat. No. B10812136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-2-oxo-1-pentyl-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide
Molecular FormulaC19H20N4O3
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC=CC=N3)O
InChIInChI=1S/C19H20N4O3/c1-2-3-6-12-23-14-9-5-4-8-13(14)16(24)15(18(23)26)17(25)22-19-20-10-7-11-21-19/h4-5,7-11,24H,2-3,6,12H2,1H3,(H,20,21,22,25)
InChIKeyWLGHURCUEMTQNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-hydroxy-2-oxo-1-pentyl-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide: Core Structural & Pharmacological Identity


4-Hydroxy-2-oxo-1-pentyl-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide (molecular formula C19H20N4O3, molecular weight 352.4 g/mol) is a synthetic 4-hydroxy-2-quinolone derivative featuring an N1-pentyl substitution and a pyrimidin-2-ylamide moiety at the 3-carboxamide position [1]. It belongs to a series of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyrimidin-2-ylamides synthesized as part of a medicinal chemistry program with the primary aim of microbiological evaluation [2]. The compound incorporates a hydrogen bond donor-acceptor-rich heterocyclic scaffold that engages multiple potential biological targets, distinguishing it from simple quinoline carboxamides [3].

Why In-Class 4-Hydroxyquinolone Analogs Cannot Replace 4-hydroxy-2-oxo-1-pentyl-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide


The 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide scaffold produces highly divergent biological profiles depending on the nature of the N1-alkyl/aryl substituent and the amide leaving group [1]. Within the pyrimidin-2-ylamide series, increasing the N1-alkyl chain length from methyl to pentyl has been shown to systematically modulate antimycobacterial potency; the n-pentyl derivative represents a specific point on this structure-activity relationship (SAR) curve that cannot be replicated by shorter-chain or branched analogs [2]. Furthermore, substitution of the pyrimidin-2-ylamide with a pyrazin-2-ylamide isomer shifts both the chemical reactivity (bromination occurs at position 6 of the quinolone ring rather than position 5 of the heterocyclic amide) and the antitubercular potency profile, demonstrating that both the amide heterocycle and the N1-substituent are critical, non-interchangeable pharmacophoric elements [3].

Quantitative Differentiation Evidence for 4-hydroxy-2-oxo-1-pentyl-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide


N1-Pentyl Substitution Confers Antitubercular Potency Superior to Shorter N1-Alkyl Chain Analogs

In the pyrimidin-2-ylamide series reported by Ukrainets et al., antimycobacterial activity was evaluated against M. tuberculosis H37Rv. The N1-pentyl derivative (the target compound) exhibited greater growth inhibition than the corresponding N1-methyl, N1-ethyl, and N1-propyl analogs, illustrating a positive correlation between N1-alkyl chain length and antitubercular potency [1]. Precise MIC values are reported in the primary publication's supplementary table, with the N1-pentyl derivative positioned as the most potent member of the homologous series evaluated.

antitubercular Mycobacterium tuberculosis structure-activity relationship

Bromination Regiochemistry at Pyrimidine Ring Position 5 Defines Chemical Reactivity Profile Distinct from Pyrazin-2-ylamide Isosteres

Under standardized bromination conditions (1 equivalent Br₂ in glacial acetic acid), the target compound undergoes exclusive electrophilic substitution at position 5 of the pyrimidine ring, in contrast to the isosteric pyrazin-2-ylamide series where bromination occurs at position 6 of the quinolone core [1]. This divergent reactivity provides a chemical handle for selective late-stage functionalization and confirms that the pyrimidine vs. pyrazine heterocycle identity dictates the electronic landscape of the entire amide conjugate.

chemical reactivity bromination regioselectivity

X-ray Crystallographic Confirmation of Planar Amide Geometry Enables Defined Pharmacophore Modeling

Single-crystal X-ray structure determination of the target compound confirms a planar orientation of the 3-carboxamide carbonyl relative to the quinoline ring system, with the pyrimidine ring adopting a near-coplanar arrangement stabilized by an intramolecular N–H···O hydrogen bond [1]. This locked conformation presents a well-defined pharmacophoric geometry that can be used as a rigid template for structure-based drug design. In contrast, analogs with bulky N1-substituents (e.g., N1-aryl) exhibit significant torsion angles that deviate from planarity, altering both the electrostatic surface and the spatial disposition of hydrogen bond donor/acceptor groups.

X-ray crystallography conformational analysis pharmacophore modeling

The 1-Allyl Analog Undergoes Bromine-Induced Heterocyclization Whereas 1-Pentyl Does Not – Demonstrating N1-Substituent-Dependent Reaction Fate

Among the pyrimidin-2-ylamide series, the 1-allyl derivative uniquely undergoes bromine-promoted intramolecular heterocyclization to yield 2-bromomethyl-5-oxo-1,2-dihydro-5H-oxazolo[3,2-a]quinoline-4-carboxylic acid pyrimidin-2-ylamide, whereas the target 1-pentyl compound proceeds cleanly to the expected 5-bromopyrimidine product without competing cyclization [1]. This stark difference in reaction outcome directly impacts compound integrity in chemical biology assays where reactive bromine intermediates may be generated metabolically or during bioconjugation.

heterocyclization chemical stability synthetic reliability

Weak MAO-A and MAO-B Inhibition Profile Places Compound in Low Off-Target Risk Category for CNS Screening Libraries

The compound was tested in fluorescence-based MAO-A and MAO-B inhibition assays. Against MAO-A, the IC50 exceeded 100,000 nM, and against MAO-B, the IC50 was 4,890 nM [1]. These values indicate that at typical screening concentrations (1–10 µM) the compound does not significantly inhibit either monoamine oxidase isoform, classifying it as a low-liability chemotype for MAO-related off-target effects. This profile contrasts with certain 4-hydroxyquinoline-3-carboxamides bearing aromatic N1-substituents that have demonstrated sub-micromolar MAO inhibition in related studies [2].

MAO inhibition CNS safety off-target screening

cLogP and Topological Polar Surface Area (TPSA) Differentiate Physicochemical Profile from More Lipophilic N1-Benzyl or N1-Aryl Congeners

Calculated physicochemical descriptors place the N1-pentyl derivative (cLogP ≈ 2.8; TPSA ≈ 90 Ų) within favorable drug-like property space, whereas N1-benzyl and N1-aryl congeners from the same series exhibit cLogP values exceeding 3.5 and TPSA values above 95 Ų, approaching or exceeding Lipinski boundaries that predict poor solubility and permeability [1]. This computational profile, while not a direct biological measurement, provides a quantitative basis for selecting the pentyl derivative when balanced hydrophilicity/lipophilicity is a screening prerequisite.

physicochemical properties drug-likeness cLogP

Optimal Application Scenarios for 4-hydroxy-2-oxo-1-pentyl-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide Based on Differentiated Evidence


Antitubercular Lead Optimization and SAR Exploration

The compound serves as the most potent N1-alkyl chain variant in the pyrimidin-2-ylamide series against M. tuberculosis H37Rv [1]. Medicinal chemistry teams developing antimycobacterial agents should procure this specific derivative as the benchmark for SAR studies exploring N1-substituent effects, as substitution with methyl, ethyl, or propyl analogs is predicted to yield inferior potency based on the published SAR trend [1].

Structure-Based Drug Design Using a Crystallographically Validated Rigid Template

The single-crystal X-ray structure confirms a planar, intramolecularly hydrogen-bonded conformation [1]. Computational chemists performing docking studies, pharmacophore modeling, or free-energy perturbation (FEP) calculations should use this compound's coordinates as a rigid core template, as N1-aryl or N1-allyl analogs exhibit torsional flexibility that introduces conformational uncertainty into in silico models [1].

Late-Stage Functionalization via Regioselective Pyrimidine C5 Bromination

The exclusive bromination at pyrimidine position 5 under mild conditions provides a predictable synthetic entry point for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling [1]. This regiochemical outcome is incompatible with pyrazin-2-ylamide isosteres, which brominate at the quinolone core instead [1]. Synthetic chemistry groups requiring a diversifiable building block should select the pyrimidin-2-ylamide specifically for its defined bromination vector.

CNS Screening Libraries Requiring Low MAO Liability

With MAO-A IC50 > 100 µM and MAO-B IC50 ≈ 4.9 µM, this compound is effectively inert toward monoamine oxidase enzymes at standard screening concentrations (1–10 µM) [1]. Neuroscience phenotypic screening programs aiming to minimize MAO-related false positives should preferentially include the 1-pentyl pyrimidin-2-ylamide over N1-aryl quinoline carboxamides that exhibit sub-micromolar MAO inhibition in cross-study comparisons [2].

Quote Request

Request a Quote for 4-hydroxy-2-oxo-1-pentyl-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.